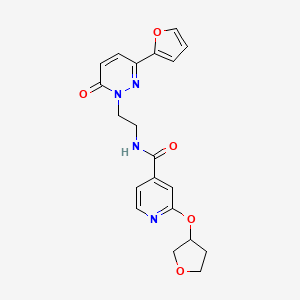

![molecular formula C26H22N4O3 B2820615 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one CAS No. 1251678-11-1](/img/no-structure.png)

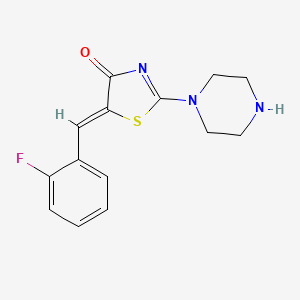

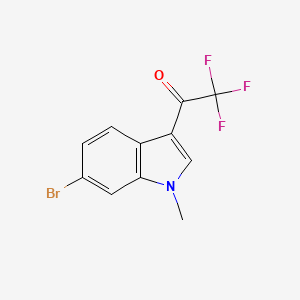

1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a thiazinone derivative and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis of Heterocyclic Compounds

Research highlights the use of microwave irradiation to synthesize heterocyclic compounds featuring the pyridine and 1,4-benzothiazine moieties, which are known for their biological activities, including COX-2 inhibition and cardiotonic properties. Microwave-assisted synthesis offers advantages in purity, yield, and reaction time over conventional methods (D. Ashok et al., 2006).

Divergent and Solvent-Dependent Synthetic Reactions

Research explores the solvent-dependent divergent synthesis of various heterocyclic structures, demonstrating the versatility of certain chemical frameworks in yielding different compounds based on the reaction conditions. This approach enables the targeted synthesis of compounds with potential pharmaceutical applications (E. Rossi et al., 2007).

Stabilization of cis-Prolyl Peptide Bonds

Innovations in peptidomimetics have been made through the stabilization of the cis prolyl peptide bond, utilizing unusual n→π* interactions within certain heterocyclic frameworks. This approach has potential implications in the design of therapeutic peptides and peptidomimetics (D. Reddy et al., 2012).

Discovery of PDK1 Inhibitors

The search for novel, potent, and selective inhibitors of PDK1 (3-phosphoinositide-dependent kinase) has led to the development of compounds based on pyrazine and related heterocyclic structures. These inhibitors have significant potential as anticancer agents, demonstrating the critical role of chemical synthesis in drug discovery (Sean T. Murphy et al., 2011).

Antimicrobial Activities of Heterocyclic Compounds

The synthesis of new heterocyclic compounds and their evaluation for antimicrobial activities is a crucial area of research. Compounds derived from isonicotinic acid hydrazide, for example, have shown promising antimicrobial properties, underscoring the importance of synthetic chemistry in the development of new antibiotics (Hacer Bayrak et al., 2009).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves the condensation of 2-pyrrolidin-1-ylacetaldehyde with 2-aminothiophenol, followed by cyclization with 2-bromo-1-butanol and 2-chloroacetyl chloride. The resulting intermediate is then subjected to a series of reactions to yield the final product.", "Starting Materials": [ "2-pyrrolidin-1-ylacetaldehyde", "2-aminothiophenol", "2-bromo-1-butanol", "2-chloroacetyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-pyrrolidin-1-ylacetaldehyde with 2-aminothiophenol in the presence of a base such as sodium hydroxide to yield the intermediate 3-(2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2-amine.", "Step 2: Cyclization of the intermediate with 2-bromo-1-butanol in the presence of a base such as potassium carbonate to yield the intermediate 1-butyl-3-(2-bromo-2-pyrrolidin-1-ylethyl)-1,3-benzothiazol-2(3H)-one.", "Step 3: Reaction of the intermediate with 2-chloroacetyl chloride in the presence of a base such as triethylamine to yield the intermediate 1-butyl-3-(2-bromo-2-pyrrolidin-1-ylethyl)-1-(2-chloroacetyl)thiazolidin-4-one.", "Step 4: Reaction of the intermediate with sodium methoxide in methanol to yield the final product 1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one." ] } | |

Número CAS |

1251678-11-1 |

Nombre del producto |

1-butyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one |

Fórmula molecular |

C26H22N4O3 |

Peso molecular |

438.487 |

Nombre IUPAC |

2-(4-methoxyphenyl)-3-oxo-N-(2-phenylethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |

InChI |

InChI=1S/C26H22N4O3/c1-33-20-10-8-19(9-11-20)30-26(32)22-16-28-23-12-7-18(15-21(23)24(22)29-30)25(31)27-14-13-17-5-3-2-4-6-17/h2-12,15-16,29H,13-14H2,1H3,(H,27,31) |

Clave InChI |

GGLVWWUEUPAEBL-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCC5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B2820537.png)

![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)

![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)